3-[Allyl(3,3,3-trifluoro-2-hydroxypropyl)amino]-1,1,1-trifluoro-2-propanol
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Overview
Description
3-[Allyl(3,3,3-trifluoro-2-hydroxypropyl)amino]-1,1,1-trifluoro-2-propanol is a complex organic compound characterized by its trifluoromethyl groups and hydroxyl functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[Allyl(3,3,3-trifluoro-2-hydroxypropyl)amino]-1,1,1-trifluoro-2-propanol typically involves multiple steps, starting with the preparation of the trifluoromethylated intermediates. One common approach is the reaction of allylamine with 3,3,3-trifluoro-2-hydroxypropyl chloride under controlled conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using suitable nucleophiles and solvents.
Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the manufacturing of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-[Allyl(3,3,3-trifluoro-2-hydroxypropyl)amino]-1,1,1-trifluoro-2-propanol exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound's binding affinity to certain enzymes and receptors, leading to its biological activity.
Comparison with Similar Compounds
3,3,3-Trifluoro-2-hydroxypropylamine
Allyl trifluoromethyl ether
1,1,1-Trifluoro-2-propanol
Uniqueness: 3-[Allyl(3,3,3-trifluoro-2-hydroxypropyl)amino]-1,1,1-trifluoro-2-propanol stands out due to its unique combination of trifluoromethyl and hydroxyl groups, which confer distinct chemical and biological properties compared to its similar counterparts.
This compound's multifaceted applications and unique chemical structure make it a valuable asset in scientific research and industrial applications. Its synthesis, reactions, and mechanisms continue to be areas of active study, promising further advancements in various fields.
Properties
IUPAC Name |
1,1,1-trifluoro-3-[prop-2-enyl-(3,3,3-trifluoro-2-hydroxypropyl)amino]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F6NO2/c1-2-3-16(4-6(17)8(10,11)12)5-7(18)9(13,14)15/h2,6-7,17-18H,1,3-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLYGIQVHQRXCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC(C(F)(F)F)O)CC(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F6NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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